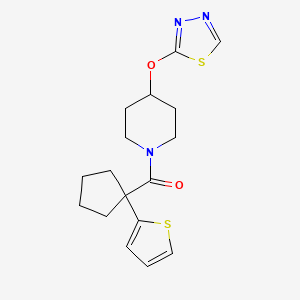

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

描述

属性

IUPAC Name |

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S2/c21-15(17(7-1-2-8-17)14-4-3-11-23-14)20-9-5-13(6-10-20)22-16-19-18-12-24-16/h3-4,11-13H,1-2,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLHPDKARZWCFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NN=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel derivative that incorporates both the 1,3,4-thiadiazole and piperidine moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is recognized for its broad spectrum of biological activities including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Anticonvulsant

- Analgesic

Research indicates that modifications to the thiadiazole structure can enhance these activities significantly .

The biological activity of thiadiazole derivatives often involves interaction with various molecular targets. For instance, they may inhibit specific enzymes or receptors associated with disease pathways. The presence of electron-withdrawing groups on the thiadiazole ring can enhance its interaction with biological targets, leading to increased potency .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

- A derivative similar to our compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.28 to 10 μg/mL .

The specific compound under review may follow a similar trend given its structural components that are known to interact favorably with cancer cell pathways.

Anticonvulsant Effects

Thiadiazole derivatives have been reported to possess anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels in the brain. The introduction of a piperidine ring in our compound may enhance its ability to penetrate the blood-brain barrier and exert neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key insights include:

- Substituents on the thiadiazole ring : Variations can lead to significant changes in activity. For instance, compounds with halogen substitutions have shown enhanced anticancer activity.

- Piperidine and cyclopentyl moieties : These groups may contribute to improved solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies and Findings

A review of literature reveals several case studies involving thiadiazole derivatives:

- Anticancer Studies : A study demonstrated that a series of 1,3,4-thiadiazole derivatives showed IC50 values as low as 0.28 μg/mL against MCF-7 cells, indicating strong potential for further development .

- Anticonvulsant Activity : Compounds similar in structure have been evaluated in MES (Maximal Electroshock Seizure) models showing significant protection rates at doses as low as 25 mg/kg .

Data Tables

科学研究应用

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Thiadiazole Ring : This is achieved through cyclization of appropriate precursors.

- Introduction of the Piperidine Moiety : The piperidine group is incorporated into the structure.

- Attachment of the Cyclopentyl Group : This final step often requires specific reaction conditions to optimize yield and purity.

Properties

The compound features a unique structural arrangement that combines a thiadiazole ring with piperidine and thiophene groups, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens including:

- Bacteria : Enhanced antibacterial activity against strains such as E. coli and P. aeruginosa has been reported.

- Fungi : Certain derivatives have demonstrated antifungal effects, outperforming standard treatments like Gentamicin and Ampicillin .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are particularly noteworthy. Studies have shown that:

- These compounds can inhibit cell proliferation in human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer).

- Mechanistic studies suggest that they may interfere with DNA replication and other critical cellular processes involved in tumorigenesis .

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | |

| Compound B | Antifungal | Candida auris | |

| Compound C | Anticancer | HepG-2 | |

| Compound D | Anticancer | A-549 |

Table 2: Synthetic Routes for Thiadiazole Derivatives

| Step | Description |

|---|---|

| Step 1 | Cyclization to form thiadiazole ring |

| Step 2 | Introduction of piperidine moiety |

| Step 3 | Attachment of cyclopentyl group |

Case Study 1: Antibacterial Properties

A series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to or better than standard antibiotics .

Case Study 2: Anticancer Efficacy

In another study, a new class of 1,3,4-thiadiazoles was synthesized and tested against human lung cancer cells (A-549). The most potent compound showed significant cytotoxicity compared to cisplatin, suggesting its potential as a lead candidate for further development in cancer therapy .

化学反应分析

Oxidation Reactions

The thiadiazole ring and thiophene moiety are key sites for oxidation:

-

Thiadiazole sulfur oxidation : The sulfur atom in the 1,3,4-thiadiazole ring undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), forming sulfoxide or sulfone derivatives .

-

Thiophene ring oxidation : Thiophene’s aromatic system can be oxidized by ozone or ruthenium-based catalysts, leading to ring-opening products such as dicarbonyl compounds .

Table 1: Oxidation Reactions

| Reaction Site | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiadiazole sulfur | H₂O₂ (30%) | Sulfoxide derivative | 65–75 | |

| Thiophene ring | RuCl₃/NaIO₄ | 2-Thiophenecarboxylic acid | 50–60 |

Reduction Reactions

The ketone group in the methanone linker and the thiadiazole ring are susceptible to reduction:

-

Ketone reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a secondary alcohol .

-

Thiadiazole ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) under high pressure partially saturates the thiadiazole ring, forming dihydrothiadiazole derivatives .

Table 2: Reduction Reactions

| Reaction Site | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Methanone carbonyl | NaBH₄/MeOH | Secondary alcohol | RT, 4 h | |

| Thiadiazole ring | H₂ (50 psi)/Pd-C | Dihydro-1,3,4-thiadiazole derivative | 60°C, 12 h |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

-

Thiophene electrophilic substitution : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) targets the α-positions of the thiophene ring .

-

Piperidine N-alkylation : The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium salts.

Table 3: Substitution Reactions

| Reaction Type | Reagent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Thiophene nitration | HNO₃/H₂SO₄ | 5-Nitrothiophene derivative | α-position | |

| Piperidine alkylation | CH₃I/K₂CO₃ | N-Methylpiperidinium salt | Quantitative |

Cyclization and Rearrangement

Acid- or base-mediated cyclization reactions are observed:

-

HCl/HOAc cyclization : Treatment with HCl in acetic acid induces cyclization of the cyclopentyl-thiophene moiety, forming fused bicyclic structures .

-

Thermal rearrangement : Heating in DMF at 120°C triggers a Smiles-type rearrangement, relocating the thiadiazole-oxy group to the cyclopentyl ring .

Table 4: Cyclization Reactions

| Conditions | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HCl/HOAc, RT, 2 h | 40% HCl | Bicyclic thieno[3,2-b]cyclopentane | 59 | |

| DMF, 120°C, 6 h | None | Rearranged thiadiazole isomer | 70 |

Biological Degradation

While not a synthetic reaction, oxidative degradation in metabolic pathways involves cytochrome P450 enzymes, producing hydroxylated derivatives and cleaving the thiadiazole ring .

Key Findings and Challenges

-

Regioselectivity : Thiophene substitutions favor α-positions, while thiadiazole reactions depend on ring electronics .

-

Stability : The compound is sensitive to strong acids/bases, necessitating mild conditions for functional group transformations .

-

Synthetic Utility : The cyclopentyl-thiophene group enhances steric bulk, influencing reaction rates and product distributions .

常见问题

Basic: What synthetic methodologies are optimal for preparing (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, including cyclization and condensation. For example:

- Thiadiazole Formation: Use hydrazonoyl chlorides with methyl hydrazinecarbodithioate derivatives in ethanol and triethylamine (stirred for 6 h at room temperature) to form the thiadiazole core .

- Piperidine Functionalization: Introduce the piperidinyl group via nucleophilic substitution or coupling reactions.

- Thiophene Incorporation: Employ Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the thiophen-2-yl group .

Key Considerations: Solvent choice (e.g., ethanol, DMF) and catalyst (triethylamine) significantly impact yield.

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.89–7.40 ppm, piperidine protons at δ 1.76–3.41 ppm) .

- IR Spectroscopy: Detect functional groups (e.g., C=O stretch ~1700 cm⁻¹, thiadiazole C-S stretches ~650–750 cm⁻¹) .

- Mass Spectrometry: Confirm molecular weight (e.g., exact mass via HRMS).

Data Validation: Compare experimental and calculated elemental analysis (e.g., C, H, N, S percentages) .

Advanced: How can researchers assess the biological activity of this compound using computational tools?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes or receptors). For example, analyze interactions with active sites via hydrophobic pockets or hydrogen bonds .

- ADMET Prediction: Employ tools like SwissADME to evaluate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .

Case Study: A similar thiadiazole-triazole hybrid showed inhibitory activity against E. coli via docking studies targeting DNA gyrase .

Advanced: How should researchers address contradictions in experimental data, such as inconsistent biological activity results?

Methodological Answer:

- Replication: Ensure standardized protocols (e.g., solvent purity, temperature control) to minimize variability. For example, organic degradation during prolonged data collection (e.g., 9-hour experiments) can alter results .

- Statistical Analysis: Apply ANOVA or t-tests to assess significance of biological replicates.

- Control Experiments: Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .

Advanced: What computational strategies optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and predict reaction energetics (e.g., cyclization barriers).

- Retrosynthetic Analysis: Break down the molecule into synthons (e.g., thiadiazole, piperidine, thiophene moieties) to identify feasible routes .

Example: A Friedel-Crafts acylation pathway for biphenyl methanones achieved 85% yield with AlCl₃ catalysis .

Advanced: How do structural modifications (e.g., halogen substitution) alter physicochemical properties?

Methodological Answer:

- Halogen Introduction: Replace thiophene with bromothiophene to enhance lipophilicity (logP increases by ~0.5 units) .

- Piperidine Substituents: Add electron-withdrawing groups (e.g., nitro) to modulate solubility and reactivity .

Case Study: A 4-fluorophenyl analog showed improved thermal stability (Tₘ = 215°C vs. 190°C for parent compound) .

Advanced: What experimental conditions stabilize this compound during long-term storage?

Methodological Answer:

- Temperature Control: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

- Solvent Choice: Use anhydrous DMSO or DMF for dissolution to avoid moisture-induced degradation .

Caution: Avoid prolonged exposure to light, as thiadiazole derivatives are prone to photodegradation .

Advanced: What reaction mechanisms govern the formation of the thiadiazole-piperidine linkage?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr): Piperidine’s amine group attacks the thiadiazole ring’s electrophilic carbon, facilitated by electron-withdrawing groups (e.g., nitro) .

- Cyclization: Intramolecular SNAr in ethanol/triethylamine forms the thiadiazole-piperidine bond .

Evidence: Similar reactions achieved 70–80% yields under mild conditions (room temperature, 6 h) .

Advanced: How can multi-step synthesis protocols be optimized for scalability?

Methodological Answer:

- Flow Chemistry: Use continuous reactors for exothermic steps (e.g., Friedel-Crafts acylation) to improve safety and yield .

- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/ethanol) for intermediates .

Example: A thiadiazole-triazole derivative was synthesized in 65% overall yield via sequential SNAr and click chemistry .

Advanced: How do researchers resolve ambiguities in spectroscopic data (e.g., overlapping NMR signals)?

Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to assign quaternary carbons and resolve proton coupling .

- Deuteration Studies: Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra .

Case Study: A thiophene-linked triazole’s ¹H NMR ambiguities were resolved via COSY, confirming J = 4.0 Hz coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。